![molecular formula C22H21NO4 B12598799 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-36-1](/img/structure/B12598799.png)
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 3-(2-phenylethoxy)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities such as antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-methoxybenzamide
- 3-(2-Phenylethoxy)aniline
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the benzamide core, as well as the phenylethoxy substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
648924-36-1 |
|---|---|
Molekularformel |
C22H21NO4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H21NO4/c1-26-18-10-11-21(24)20(15-18)22(25)23-17-8-5-9-19(14-17)27-13-12-16-6-3-2-4-7-16/h2-11,14-15,24H,12-13H2,1H3,(H,23,25) |
InChI-Schlüssel |
FXOWKZIQMWUDSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
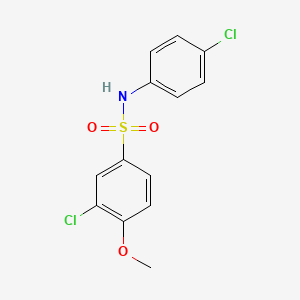
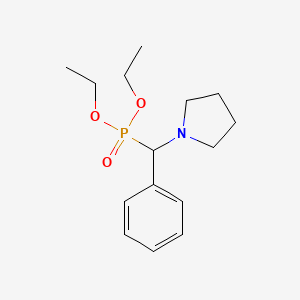

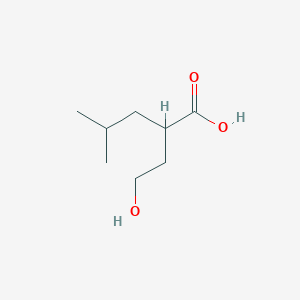
![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
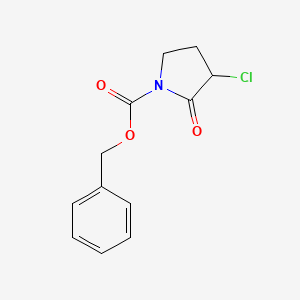
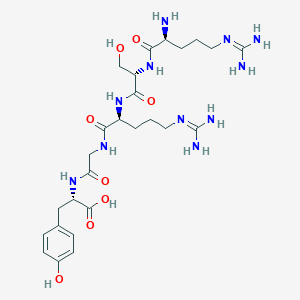
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)
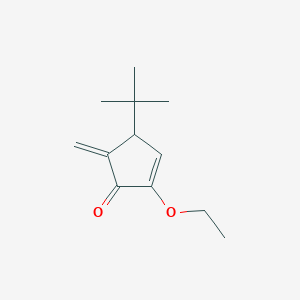
propanedinitrile](/img/structure/B12598815.png)
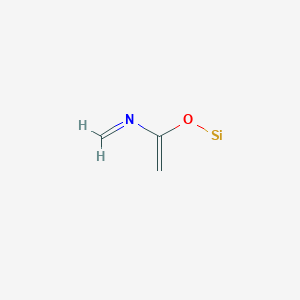
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
